Product packaging for 4-Chloro-1-methylindolin-2-one(Cat. No.:)

4-Chloro-1-methylindolin-2-one

Cat. No.: B8012221
M. Wt: 181.62 g/mol
InChI Key: YBOFOUDWAVEWHL-UHFFFAOYSA-N
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Description

4-Chloro-1-methylindolin-2-one (CAS 158719-40-5) is a versatile indoline derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C₉H₈ClNO and a molecular weight of 181.62 g/mol, it serves as a valuable synthetic intermediate . This compound is primarily utilized in the synthesis of more complex molecules for pharmaceutical development and agrochemical applications . Its structure, featuring the indolin-2-one scaffold, is frequently explored in the design and development of compounds with potential biological activity, particularly as inhibitors for specific enzymes or receptors . The presence of both the chloro and methyl substituents on the core structure allows for further functionalization, making it a key building block in multicomponent reactions and the preparation of spiro heterocycles . Researchers employ this compound in the development of small molecule libraries, leveraging its reactivity to secure structural diversity in an efficient manner . It is used in organic synthesis as a precursor for various biologically active skeletons . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B8012221 4-Chloro-1-methylindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOFOUDWAVEWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 1 Methylindolin 2 One Scaffolds

Elucidation of Organocatalytic Reaction Pathways

Organocatalysis offers a metal-free approach to activate the 4-Chloro-1-methylindolin-2-one scaffold, primarily enabling asymmetric functionalization at the C3 position. wikipedia.org These reactions typically proceed through one of two major covalent catalysis pathways: enamine or iminium ion activation. cardiff.ac.uk

In a typical scenario involving an α,β-unsaturated aldehyde as a reaction partner, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) condenses with the aldehyde to form a chiral iminium ion. This activation lowers the LUMO energy of the aldehyde, facilitating a stereocontrolled reaction. The this compound, acting as a nucleophile after deprotonation at its C3 position, can then attack the activated aldehyde in a conjugate addition.

The proposed mechanistic cycle is as follows:

Iminium Ion Formation: The chiral secondary amine catalyst reversibly reacts with an electrophile (e.g., an enal) to form a chiral iminium ion intermediate.

Nucleophilic Attack: A base deprotonates the this compound at the C3 position, forming an enolate. This enolate attacks the β-carbon of the iminium ion. The facial selectivity of this attack is dictated by the steric environment of the chiral catalyst.

Enamine Formation and Hydrolysis: The resulting intermediate undergoes hydrolysis to release the functionalized product and regenerate the chiral organocatalyst, completing the catalytic cycle. nih.govmdpi.com

This strategy allows for the construction of a quaternary stereocenter at the C3 position with high enantioselectivity. The chloro-substituent at the C4 position primarily exerts an electronic influence, potentially increasing the acidity of the C3-protons and modulating the nucleophilicity of the corresponding enolate.

Catalyst TypeActivation ModeTypical ReactionRole of this compound
Chiral Secondary Amines (e.g., Proline derivatives)Iminium CatalysisMichael AdditionNucleophile (as enolate)
Chiral Phosphoric AcidsBrønsted Acid Catalysis (H-bonding)Friedel-Crafts AlkylationNucleophile
Chiral Thioureas/SquaramidesH-Bonding ActivationAldol or Mannich ReactionNucleophile (as enolate)

Examination of Transition-Metal-Catalyzed Mechanisms (e.g., Palladium, Gold, Copper, Rhodium)

Transition metals provide powerful and versatile methods for functionalizing the this compound scaffold, particularly through cross-coupling reactions at the C4-Cl bond or C-H activation at other sites.

Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comnih.gov The general mechanism for these transformations follows a well-established catalytic cycle. youtube.comnobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C4-Cl bond of the indolinone scaffold to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. rsc.org

Transmetalation (for Suzuki/Stille/Negishi): The second coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new C-C bond at the C4 position and regenerating the Pd(0) catalyst.

Gold-Catalyzed Cyclizations: Gold catalysts, typically Au(I) or Au(III) complexes, are known for their strong carbophilicity (π-acid character), which they use to activate alkynes, allenes, or alkenes toward nucleophilic attack. beilstein-journals.orgnih.gov In transformations involving this compound, gold would likely catalyze a reaction where an external substrate, such as an alkyne-tethered molecule, is activated. For instance, a gold-catalyzed formal [4+2] cycloaddition between an alkyne and an isatin-derived ketimine (a close relative of the oxindole (B195798) scaffold) has been reported to yield spirocyclic oxindoles. chemistryviews.org The mechanism involves the gold catalyst activating the alkyne, followed by a stepwise nucleophilic attack and cyclization cascade. scispace.comunimi.it

Copper-Catalyzed Reactions: Copper catalysts are effective for C-N and C-S bond formation. A plausible transformation for this compound is a copper-catalyzed Ullmann-type coupling to install an amine or thiol at the C4 position. The mechanism is thought to involve the oxidative addition of the C-Cl bond to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. nih.govnih.gov

Rhodium-Catalyzed C-H Activation: While less common for direct functionalization of the C4-Cl bond, rhodium catalysts are exceptional for directed C-H activation. nih.govresearchgate.netbohrium.com A derivative of this compound bearing a directing group could undergo Rh(III)-catalyzed C-H functionalization at the C5 or C7 positions. The mechanism typically involves coordination of the directing group to the rhodium center, followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate, which then reacts with a coupling partner. researchgate.net

Metal CatalystTypical ReactionReactive SiteKey Mechanistic Steps
Palladium (Pd)Suzuki, Heck, SonogashiraC4-ClOxidative Addition, Transmetalation, Reductive Elimination
Gold (Au)Cycloaddition, AnnulationC3-position/External Substrateπ-Activation of alkyne/allene, Nucleophilic attack, Cyclization
Copper (Cu)Ullmann Coupling (Amination)C4-ClOxidative Addition, Ligand Exchange, Reductive Elimination
Rhodium (Rh)Directed C-H ActivationC5-H or C7-HDirected C-H Metalation, Insertion, Reductive Elimination

Analysis of Photo-induced Reaction Pathways and Photoredox Catalysis

Visible-light photoredox catalysis provides a modern strategy for generating radical intermediates under exceptionally mild conditions. nih.govsigmaaldrich.com For the this compound scaffold, this approach is particularly relevant for transformations involving the generation of a radical at the C3 position. Based on analogous systems like 3-chlorooxindoles, an enantioconvergent substitution can be envisioned. rsc.orgrsc.org

A proposed mechanism involves a dual catalytic system:

Photo-excitation: A photocatalyst (e.g., an iridium complex or an organic dye) absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant or reductant.

Single-Electron Transfer (SET): The excited photocatalyst engages in SET with a substrate. For example, it could reduce an N-aryl glycine (B1666218) derivative, which then undergoes decarboxylation to form an α-amino radical.

Radical Generation: Concurrently, a separate SET event could involve the oxindole scaffold. More established pathways involve generating a C3-centered radical from a suitable precursor at that position.

Radical-Radical Coupling: The generated C3-oxindole radical and the α-amino radical can then couple. If a chiral catalyst (like a Brønsted acid) is present, it can control the stereochemistry of the coupling through hydrogen bonding, leading to an enantiomerically enriched product. rsc.org

This photoredox pathway offers a distinct mechanistic alternative to traditional two-electron pathways, enabling reactions that are otherwise challenging.

Uncatalyzed and Cascade Reaction Mechanism Studies

While most transformations of this compound rely on catalysis, certain cascade reactions can be initiated under simpler, base-promoted conditions. A cascade reaction is a process involving two or more consecutive reactions where the product of the first step becomes the substrate for the next, without adding new reagents. researchgate.net

A hypothetical cascade could be initiated by the reaction of a bifunctional reagent with the indolinone. For example, a Michael addition of the C3-enolate onto an electrophilic acceptor could be followed by an intramolecular cyclization, potentially involving the N-methyl group or another functional handle.

Uncatalyzed nucleophilic aromatic substitution (SNAr) at the C4-Cl position is generally disfavored due to the low reactivity of aryl chlorides. Such a reaction would require a very strong nucleophile and harsh conditions, and the mechanism would involve the formation of a transient, negatively charged Meisenheimer complex. Catalysis is almost always required to achieve this transformation efficiently.

Principles Governing Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. study.comwikipedia.orgslideshare.net For the this compound scaffold, the key regiochemical question is the competition between:

C4-Position: Reactions involving the cleavage of the C-Cl bond, such as palladium-catalyzed cross-couplings. The choice of a suitable catalyst/ligand system is crucial to favor oxidative addition at this site.

C3-Position: Reactions involving the enolizable C-H bonds, such as aldol, Mannich, and Michael reactions. This site is favored when using bases or organocatalysts that promote enolate formation.

Aromatic C-H Positions (C5, C6, C7): Functionalization at these sites requires specific C-H activation strategies, often guided by a directing group, with catalysts like rhodium or palladium.

The outcome is governed by the reaction mechanism. Cross-coupling conditions selectively target the C-Cl bond, while organocatalytic conditions selectively target the C3 position.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com For this compound, this is most relevant when a new stereocenter is created, almost exclusively at the C3 position, forming a spirocyclic or a 3,3-disubstituted oxindole.

Catalyst Control: The primary method for achieving stereoselectivity is the use of chiral catalysts. In organocatalysis, chiral amines or Brønsted acids create a chiral environment that directs the approach of the electrophile to one face of the nucleophilic enolate. beilstein-journals.org

Transition State Geometry: The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. The catalyst and substrate interact through non-covalent interactions (e.g., hydrogen bonding, steric repulsion) to favor the transition state leading to the major enantiomer. For example, in photoredox catalysis, a chiral phosphoric acid can form a hydrogen-bonded complex with the radical intermediates, orchestrating their enantioselective coupling. rsc.org

The interplay between electronic effects from the C4-chloro group and steric factors from the N-methyl group and the catalyst ultimately dictates the precise stereochemical and regiochemical outcome of a given transformation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 1 Methylindolin 2 One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 4-Chloro-1-methylindolin-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the compound's constitution. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the methylene (B1212753) protons at the C3 position, and the three aromatic protons on the benzene (B151609) ring. The substitution pattern on the aromatic ring leads to specific splitting patterns (coupling) that confirm the positions of the chloro substituent and the fusion of the rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the lactam ring (typically in the 170-180 ppm region), carbons in the aromatic ring (with their chemical shifts influenced by the electron-withdrawing chloro group), the methylene carbon at C3, and the N-methyl carbon. researchgate.net Unambiguous assignments can be confirmed using two-dimensional NMR techniques such as COSY, HMQC, and HMBC, which map the correlations between protons and carbons. nih.gov

Below is a representative table of predicted NMR data for this compound, based on analyses of similar substituted indolinone structures. rsc.orgbeilstein-journals.org

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR Chemical Shift (δ, ppm)
N-CH₃~3.20Singlet (s)~26.5
C3-H₂~3.60Singlet (s)~35.8
C5-H~7.25Doublet of doublets (dd)~123.0
C6-H~6.90Doublet (d)~109.0
C7-H~7.30Doublet (d)~125.0
C2 (C=O)--~175.0
C3a--~128.0
C4 (C-Cl)--~130.0
C7a--~144.0

This interactive table outlines the predicted NMR spectral data. Actual experimental values may vary based on solvent and experimental conditions.

Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. These methods are complementary and provide a characteristic fingerprint of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. The most prominent absorption band for this compound is the strong carbonyl (C=O) stretch of the five-membered lactam ring, typically observed in the range of 1680-1710 cm⁻¹. Other key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene groups, C-N stretching, and C=C stretching bands within the aromatic ring. The C-Cl stretching vibration is also expected, usually appearing in the fingerprint region. wiley.com

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations by detecting the inelastic scattering of monochromatic light. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals than in IR. Aromatic ring vibrations, particularly the ring-breathing modes, are often prominent in the Raman spectrum, providing further confirmation of the core structure. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C=O StretchAmide (Lactam)1680 - 1710Strong (IR)
C-H StretchAromatic3000 - 3100Medium (IR, Raman)
C-H StretchAliphatic (CH₃, CH₂)2850 - 3000Medium (IR, Raman)
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-N StretchAmine1250 - 1350Medium (IR)
C-Cl StretchAryl Halide700 - 850Strong (IR)

This interactive table presents the expected vibrational frequencies for key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula of this compound.

For a molecule with the formula C₉H₈ClNO, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope causing a significant M+2 peak approximately one-third the intensity of the M+ peak (for the ³⁵Cl isotope). This isotopic signature, combined with the high-accuracy mass measurement, provides definitive confirmation of the molecular formula. researchgate.net

Molecular Formula Nominal Mass Monoisotopic Mass (Da) Comments
C₉H₈³⁵ClNO 181 181.02944 Target Molecule
C₉H₁₀N₃O180180.08239Isobaric formula, distinguishable by HRMS
C₁₀H₁₂N₂O180180.09496Isobaric formula, distinguishable by HRMS
C₁₁H₁₅N₂180180.12810Isobaric formula, distinguishable by HRMS

This interactive table demonstrates how HRMS differentiates the target molecule from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, the structure of the closely related derivative, 4-Chloro-1-methylindoline-2,3-dione, has been reported and serves as an excellent model. nih.govnih.gov

This analysis reveals the planarity of the indoline (B122111) ring system and the bond lengths and angles within the molecule. nih.gov The crystal packing is consolidated by intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the solid-state architecture. nih.gov Such data are invaluable for understanding structure-property relationships and for validating the results of computational models. scispace.commdpi.com

The crystallographic data for the related 4-Chloro-1-methylindoline-2,3-dione is presented below. nih.govnih.gov

Parameter Value
Chemical FormulaC₉H₆ClNO₂
Molecular Weight195.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4890 (15)
b (Å)14.825 (3)
c (Å)7.3140 (15)
β (°)90.27 (3)
Volume (ų)812.0 (3)
Z4

This interactive table summarizes the single-crystal X-ray diffraction data for 4-Chloro-1-methylindoline-2,3-dione, a structurally analogous compound. nih.govnih.gov

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry, particularly using Density Functional Theory (DFT), is a vital tool for predicting and validating experimental spectroscopic data. nih.govfrontiersin.org By creating a theoretical model of this compound, various properties can be calculated and compared with experimental results to confirm the structural assignment. researcher.life

NMR Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. The calculated shifts for a proposed structure are often correlated with the experimental spectrum. A strong linear correlation provides high confidence in the structural assignment. nih.gov

Vibrational Frequency Calculation: Theoretical calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. These calculated frequencies, after applying a suitable scaling factor, can be compared with the experimental bands to aid in their assignment to specific molecular motions. medjchem.com

This synergy between computational prediction and experimental measurement is a cornerstone of modern structural elucidation, providing a robust framework for characterizing molecules like this compound. frontiersin.org

Applications of 4 Chloro 1 Methylindolin 2 One in Complex Chemical Synthesis Research

Role as a Key Intermediate in Natural Product Total Synthesis (e.g., Ammosamide B)

While direct total synthesis commencing from 4-Chloro-1-methylindolin-2-one is not extensively documented, its unmethylated precursor, 4-chloroisatin, serves as a crucial starting material in the multi-step total synthesis of complex marine alkaloids like Ammosamide B. nih.govbuchler-gmbh.com Ammosamide B is a chlorinated pyrrolo[4,3,2-de]quinoline metabolite isolated from the marine-derived Streptomyces strain CNR-698. nih.gov

The synthesis of 4-Chloro-1-methylindoline-2,3-dione, a direct precursor to this compound, is readily achieved from 4-chloroisatin through methylation. nih.gov The established synthetic route to Ammosamide B, which proceeds in 17-19 steps from 4-chloroisatin, underscores the importance of the 4-chloroindolinone scaffold in accessing the densely functionalized core of this natural product. nih.govbuchler-gmbh.com The strategic placement of the chlorine atom in the starting material is pivotal for the subsequent chemical transformations required to construct the intricate heterocyclic system of Ammosamide B. This highlights the role of compounds like this compound and its immediate precursors as key intermediates in the challenging field of natural product total synthesis.

Construction of Novel Spirocyclic and Polycyclic Indolin-2-one Architectures

The indolin-2-one core is a privileged scaffold for the construction of complex three-dimensional molecular architectures, including spirocyclic and polycyclic systems. scispace.comnih.gov While specific examples detailing the use of this compound in the synthesis of such structures are not prevalent in the literature, the reactivity of closely related analogues demonstrates the potential of this compound class in these applications.

For instance, a derivative, (E)-7-chloro-3-ethylidene-1-methylindolin-2-one, has been successfully employed as a reactant in a [3+2]-cycloaddition reaction to construct novel spiro-pyrrolidine-3,3'-oxindole systems. This reaction showcases how the exocyclic double bond, which can be introduced at the 3-position of the indolin-2-one ring, acts as a handle for spirocyclization.

Table 1: Example of Spirocyclization with a Chloro-methylindolin-2-one Derivative

Reactant 1Reactant 2ProductReaction Type
(E)-7-chloro-3-ethylidene-1-methylindolin-2-oneDiethyl 2-((2,2,2-trifluoroethyl)imino)malonateDiethyl (2'R,3R,4'S)-7-chloro-1,4'-dimethyl-2-oxo-2'-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-5',5'-dicarboxylate[3+2]-Cycloaddition

Furthermore, the indoline (B122111) scaffold is generally amenable to the construction of polycyclic frameworks through various synthetic strategies. nih.gov The presence of the chloro and methyl substituents on the this compound ring offers functional handles that could be exploited in intramolecular cyclization reactions to build fused ring systems.

Development of Diverse Chemical Libraries Based on the Indolin-2-one Scaffold for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for the creation of structurally diverse small molecule libraries to explore chemical space and identify novel bioactive compounds. nih.govfrontiersin.org The indolin-2-one scaffold is an attractive starting point for DOS due to its rigid core and multiple points for diversification.

The structure of this compound offers several key features for the development of a chemical library:

The C4-Chloro Substituent: The chlorine atom can be subjected to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

The C3-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at the C3 position. This position is also a key site for condensation reactions to form 3-substituted-2-oxindoles.

The Benzene (B151609) Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.

The N1-Methyl Group: While the nitrogen is already substituted, demethylation followed by re-alkylation or arylation with different groups is a potential strategy for diversification.

By systematically varying the substituents at these positions, a large and diverse library of compounds based on the this compound scaffold can be generated for screening against various biological targets.

Exploitation in Methodological Studies for Novel Chemical Transformations

New methodology development is crucial for advancing the field of organic synthesis. Substituted indolin-2-ones are often used as test substrates to explore the scope and limitations of new chemical transformations. The electronic properties and reactive sites of this compound make it a potentially interesting substrate for such studies.

For example, the carbon-chlorine bond at the C4 position is a site for nucleophilic aromatic substitution reactions or oxidative addition in catalytic cycles. mdpi.com Studies on related chloro-substituted quinolinone systems have demonstrated the feasibility of displacing the chloride with various nucleophiles, such as amines, thiols, and azides, to generate a range of 4-substituted products. mdpi.com These types of reactions could be explored with this compound to develop new protocols for the synthesis of functionalized indolin-2-ones.

Additionally, the C-H bonds on the aromatic ring could be targets for modern C-H activation/functionalization reactions. The development of new catalytic systems that can selectively functionalize these C-H bonds in the presence of the other reactive groups on the molecule would be a significant methodological advancement.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-methylindolin-2-one, and how are its intermediates characterized?

The synthesis typically involves cyclization of substituted anilines or halogenation of indolinone precursors. For example, Bouhfid et al. (2005) describe the preparation via chlorination of 1-methylindolin-2-one using reagents like sulfuryl chloride or phosphorus oxychloride. Key intermediates are characterized by NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. Crystallization in polar solvents (e.g., ethanol) yields high-purity products, with X-ray diffraction (XRD) confirming planar molecular geometry (mean C–C bond deviation: 0.005 Å) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.489 Å, b = 14.825 Å, and c = 8.124 Å. Intermolecular C–H⋯O hydrogen bonds between the indolinone carbonyl and adjacent methyl/chloro groups stabilize the lattice. SHELX software (e.g., SHELXL-97) refines the structure, achieving R factors < 0.06 .

Q. What spectroscopic techniques validate the purity and functional groups of this compound?

  • ¹H NMR : Signals at δ ~3.20 ppm (N–CH₃) and δ ~6.80–7.40 ppm (aromatic protons).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C–Cl vibration at ~550 cm⁻¹.
  • Mass spectrometry : Molecular ion peak [M⁺] at m/z 195.60. Cross-validation with HPLC (≥99% purity) and melting point analysis ensures reproducibility .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies (e.g., unexpected splitting in NMR signals) often arise from tautomerism or solvent effects. Use variable-temperature NMR to probe dynamic equilibria. For ambiguous mass spectra, high-resolution MS (HRMS) or tandem MS/MS clarifies fragmentation pathways. Computational tools (e.g., DFT) model electronic environments to predict spectral patterns, aiding interpretation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map electrostatic potentials and Fukui indices to identify electrophilic sites. The chloro group at C4 exhibits high electrophilicity (f⁻ > 0.1), favoring SNAr reactions with amines or alkoxides. Molecular dynamics simulations further assess steric effects in bulky derivatives .

Q. How does the planar geometry of this compound influence its biological activity?

Planarity enhances π-π stacking with biological targets (e.g., enzyme active sites). Docking studies (Schrödinger Maestro) reveal affinity for kinases and oxidoreductases. Modifications to the indolinone core (e.g., introducing electron-withdrawing groups at C5) improve binding energy (ΔG < −8 kcal/mol) in silico models .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to control nucleation.
  • Additives : Introduce trace ionic liquids (e.g., [BMIM][BF₄]) to reduce lattice defects.
  • Twinned crystals : SHELXD/SHELXE software resolves twin laws via Patterson methods .

Methodological Guidelines

  • Data Validation : Cross-check XRD results with CCDC databases (e.g., CCDC 859123 for the parent compound) .
  • Reproducibility : Document solvent ratios, temperature gradients, and drying times rigorously.
  • Ethical Reporting : Avoid overinterpretation of low-resolution spectra; use error margins (e.g., ±0.05 Å for bond lengths) .

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